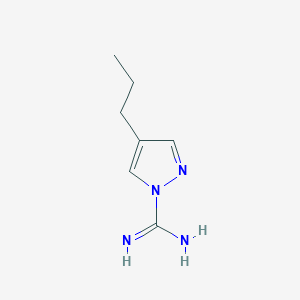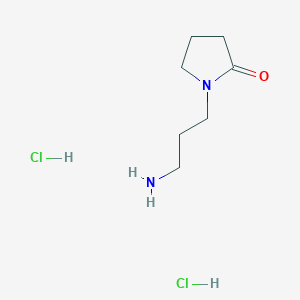
2,3-Dihydro-6-benzofurancarbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrobenzofuran-6-carbonyl chloride is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-6-carbonyl chloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Another approach involves the coupling-cyclizing of o-iodophenol with a terminal alkyne in the presence of potassium fluoride doped alumina, palladium powder, cuprous iodide, and triphenylphosphine .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydrobenzofuran-6-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can have significant biological and pharmacological activities .
Aplicaciones Científicas De Investigación
2,3-Dihydrobenzofuran-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzofuran derivatives are explored for their therapeutic potential in treating various diseases, including viral infections and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mecanismo De Acción
The mechanism of action of 2,3-Dihydrobenzofuran-6-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Benzofuran: A fully aromatic compound with similar biological activities.
2,3-Dihydrobenzofuran: A closely related compound with two prochiral sp3 carbons.
Benzothiophene: A sulfur analog of benzofuran with distinct pharmacological properties
Uniqueness: 2,3-Dihydrobenzofuran-6-carbonyl chloride is unique due to its specific substitution pattern and reactivity. Its ability to undergo diverse chemical reactions and form various biologically active derivatives makes it a valuable compound in medicinal chemistry and organic synthesis .
Propiedades
Número CAS |
55746-02-6 |
|---|---|
Fórmula molecular |
C9H7ClO2 |
Peso molecular |
182.60 g/mol |
Nombre IUPAC |
2,3-dihydro-1-benzofuran-6-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO2/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2 |
Clave InChI |
XVTBJKMYCASIOI-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=CC(=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


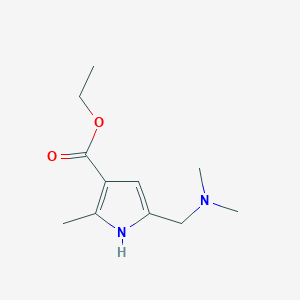

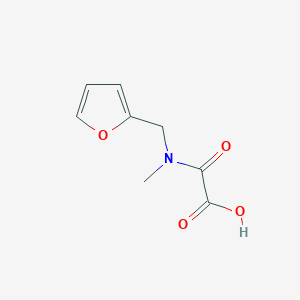
![2-(Chloromethyl)benzo[d]oxazol-4-amine](/img/structure/B12873142.png)
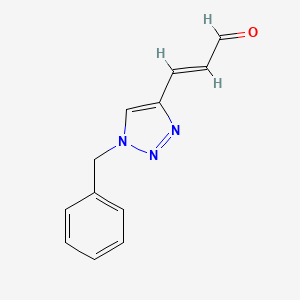
![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
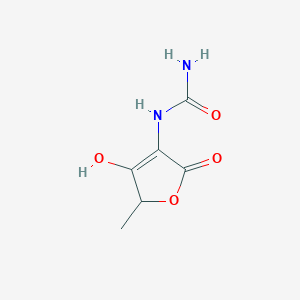
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)

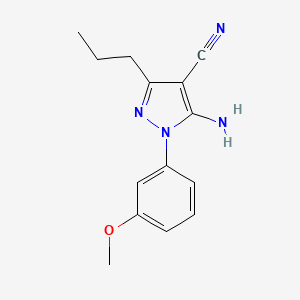
![4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)
